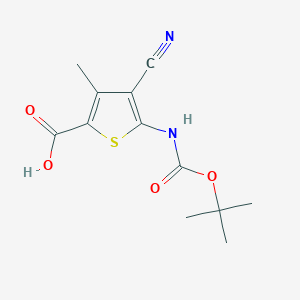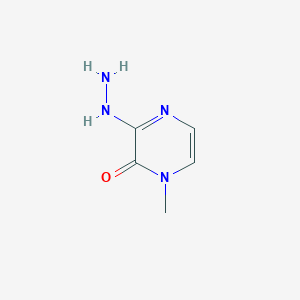
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide, also known as FENMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FENMA is a member of the phenylacetamide class of compounds and has been found to exhibit a range of biochemical and physiological effects in laboratory experiments. In
Applications De Recherche Scientifique
Alzheimer's Disease Imaging
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide and its derivatives have been utilized in the development of imaging agents for Alzheimer's disease. One such derivative, [18F]FDDNP, has been employed in conjunction with positron emission tomography (PET) to localize and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's patients. This approach facilitates the diagnostic assessment of Alzheimer's and assists in monitoring responses to experimental treatments, highlighting the compound's potential in neuroscience research and clinical diagnostics Shoghi-Jadid et al., 2002.
Molecular Structure Studies
Research on compounds structurally related to N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide has contributed to the understanding of molecular structures and intermolecular interactions. For example, studies on diethyl 2,2′-[(5-dimethylamino-1-naphthyl)sulfonylimino]diacetate have provided insights into the displacement of dimethylamino groups and the conformation of ethoxy groups, enhancing our knowledge of molecular geometry and bonding Zhang et al., 2009.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-25(2)20(18-11-7-9-16-8-3-4-10-17(16)18)14-24-22(26)15-27-21-13-6-5-12-19(21)23/h3-13,20H,14-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHUKAPNDFPQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)COC1=CC=CC=C1F)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(2-Chlorophenyl)-3-{[(3-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2934961.png)

![2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2934963.png)

![2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934970.png)
![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2934972.png)



![1-(3-Methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2934977.png)
